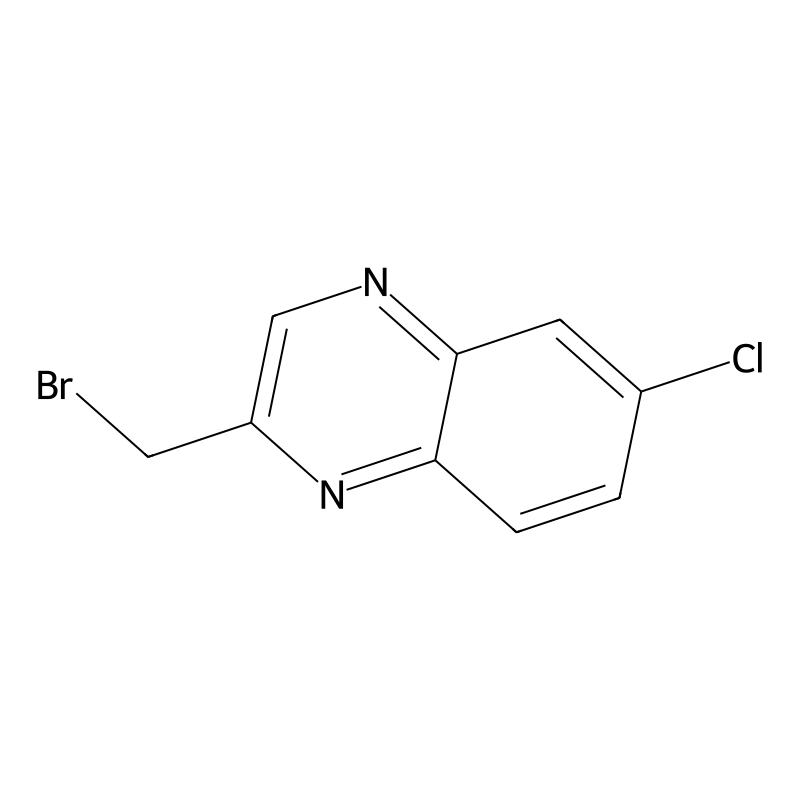

2-(bromomethyl)-6-chloroquinoxaline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(Bromomethyl)-6-chloroquinoxaline is a heterocyclic compound belonging to the quinoxaline family, characterized by its bromomethyl and chloro substituents. Its molecular formula is with a molecular weight of 257.51 g/mol. The compound features a fused bicyclic structure that includes a benzene ring and a pyrazine ring, which contributes to its unique chemical properties and potential applications in various fields, particularly in medicinal chemistry and materials science.

- Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of various derivatives.

- Oxidation: The compound can undergo oxidation reactions, resulting in different quinoxaline derivatives with varying oxidation states.

- Reduction: The chloro group can be reduced to form amines or other functional groups, expanding the versatility of this compound in synthetic applications .

Research indicates that quinoxaline derivatives, including 2-(bromomethyl)-6-chloroquinoxaline, exhibit diverse biological activities. These compounds have been studied for their potential as:

- Antibacterial Agents: They show promise in inhibiting bacterial growth.

- Antifungal and Antiviral Properties: Some derivatives may possess activity against fungal and viral pathogens.

- Enzyme Inhibitors: The compound's ability to interact with specific enzymes makes it a valuable tool in biochemical assays and drug discovery .

The synthesis of 2-(bromomethyl)-6-chloroquinoxaline typically involves several methods:

- Bromination of 2-chloroquinoxaline: This method employs N-bromosuccinimide (NBS) as the brominating agent under radical conditions. The reaction often occurs in an inert solvent like carbon tetrachloride or chloroform, using a radical initiator such as azobisisobutyronitrile (AIBN) to facilitate the process.

- Alternative Synthetic Routes: Other methods may include the reaction of quinoxaline derivatives with brominating agents under specific conditions to yield the desired product with high purity and yield .

2-(Bromomethyl)-6-chloroquinoxaline has several applications across different fields:

- Medicinal Chemistry: It serves as a precursor for synthesizing pharmaceutical compounds with potential therapeutic effects.

- Material Science: The compound is utilized in developing organic semiconductors and light-emitting diodes (LEDs).

- Biological Research: It acts as a probe for studying biological processes involving quinoxaline derivatives .

Interaction studies of 2-(bromomethyl)-6-chloroquinoxaline focus on its mechanism of action at the molecular level. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, which may inhibit enzyme activity or disrupt cellular processes. Additionally, the chloro substituent enhances lipophilicity, allowing better membrane permeability and bioavailability .

Several compounds share structural similarities with 2-(bromomethyl)-6-chloroquinoxaline. Here is a comparison highlighting its uniqueness:

Uniqueness: The presence of both bromomethyl and chloro groups in 2-(bromomethyl)-6-chloroquinoxaline provides unique electronic and steric properties compared to other similar compounds. This distinctive substitution pattern enhances its reactivity and potential for diverse chemical transformations, making it particularly valuable in research and industrial applications.

2-(Bromomethyl)-6-chloroquinoxaline belongs to the quinoxaline class of heterocyclic compounds, which are fused bicyclic systems consisting of a benzene ring and a pyrazine ring. The compound’s structure includes:

- Quinoxaline core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.

- Bromomethyl substituent: A –CH₂Br group attached to position 2, introducing electrophilic reactivity.

- Chlorine substituent: A chlorine atom at position 6, contributing electron-withdrawing effects.

Classification:

| Feature | Description |

|---|---|

| Heterocycle type | Benzopyrazine (quinoxaline) |

| Substituents | Bromomethyl (position 2), Chlorine (position 6) |

| Molecular formula | C₉H₆BrClN₂ |

| Molecular weight | 257.51 g/mol |

This substitution pattern differentiates it from other quinoxaline derivatives, such as 6-bromo-2-chloroquinoxaline or 2,3-bis(bromomethyl)quinoxalines.

Historical Context and Significance in Heterocyclic Chemistry

Quinoxaline derivatives have been studied for over a century, with early applications in dyes and later in pharmaceuticals. The development of halogenated quinoxalines, including 2-(bromomethyl)-6-chloroquinoxaline, emerged from efforts to enhance reactivity and tailor physicochemical properties for drug design.

Key milestones:

- Synthetic methods: Early quinoxalines were synthesized via condensation of ortho-diamines with α-diketones. Bromination and chlorination were later introduced to modify electronic and steric profiles.

- Biological relevance: Quinoxalines like dioxidine (a 1,4-dioxide derivative) demonstrated antimicrobial activity, prompting further exploration of halogenated analogs.

- Modern applications: The bromomethyl group facilitates nucleophilic substitution, enabling the synthesis of complex architectures for drug candidates or materials.

Molecular Properties and General Characteristics

The compound’s properties are governed by its aromatic system and substituents:

Structural insights:

- The planar quinoxaline core allows π-π stacking interactions.

- The bromomethyl group is susceptible to nucleophilic displacement (e.g., amines, thiols).

- Chlorine’s electron-withdrawing nature activates the ring toward electrophilic substitution.

Current Research Landscape and Scientific Relevance

2-(Bromomethyl)-6-chloroquinoxaline is actively researched for its versatility in medicinal chemistry and materials science:

Role as a Synthetic Intermediate

The compound serves as a precursor in multi-step syntheses:

- Pharmaceuticals: Used to introduce bromomethyl groups into bioactive molecules. For example, halogenated quinoxalines are intermediates in antitubercular agents.

- Polymer chemistry: Bromomethyl groups participate in cross-coupling reactions to form conjugated polymers for optoelectronic applications.

Biological Activity and Mechanistic Insights

While direct data on 2-(bromomethyl)-6-chloroquinoxaline’s bioactivity is limited, related halomethyl quinoxalines exhibit:

- Antimicrobial activity: Electrophilic bromomethyl groups disrupt microbial membranes.

- Anticancer potential: Quinoxaline derivatives inhibit kinases or DNA replication.

Synthetic Methodologies

Key synthesis routes:

- Halogenation: Bromination of 2-methyl-6-chloroquinoxaline using bromine or N-bromosuccinimide.

- Cross-coupling: Suzuki or Ullmann reactions to functionalize the bromomethyl group.

Challenges:

- Regioselectivity during bromination.

- Stability of the bromomethyl group under basic or nucleophilic conditions.

Classical Synthetic Routes to 2-(Bromomethyl)-6-Chloroquinoxaline

Bromination of 2-Methyl-6-Chloroquinoxaline

The direct bromination of 2-methyl-6-chloroquinoxaline represents the most straightforward approach to synthesize the target compound. This methodology employs N-bromosuccinimide (NBS) as the brominating agent under radical conditions [1] [3]. The reaction proceeds through a radical chain mechanism initiated by azobisisobutyronitrile (AIBN) at elevated temperatures.

The optimal reaction conditions involve heating 2-methyl-6-chloroquinoxaline with 1.0-1.2 equivalents of NBS in carbon tetrachloride at 80°C for 2-4 hours [3]. The radical bromination pathway involves initiation by AIBN decomposition, followed by hydrogen abstraction from the methyl group and subsequent bromine transfer from NBS. Temperature control is crucial, as elevated temperatures (70-85°C) minimize over-bromination while ensuring complete conversion .

A significant challenge in this approach is the competing formation of 2,3-bis(bromomethyl)-6-chloroquinoxaline through sequential bromination. Strategies to favor mono-substitution include precise stoichiometric control, low-temperature bromination (0-10°C), and the use of steric blocking groups . The electron-withdrawing nature of the chlorine substituent at position 6 activates the adjacent methyl groups toward bromination, necessitating careful optimization.

Solvent effects play a crucial role in regioselectivity. Nonpolar solvents such as carbon tetrachloride and toluene enhance regioselectivity by stabilizing transition states, while the addition of sodium bicarbonate as an acid scavenger suppresses hydrogen bromide-mediated decomposition, improving yields by 12-18% .

Condensation Approaches from Substituted o-Phenylenediamines

The condensation methodology employs 4-chlorophenylenediamine with appropriate 1,2-dicarbonyl compounds to construct the quinoxaline framework directly [4] [5]. This approach offers high regioselectivity and excellent yields when properly optimized.

The reaction of 4-chlorophenylenediamine with diphenylethanedione in refluxing acetic acid for 24 hours provides 6-chloro-2,3-diphenylquinoxaline in 90-98% yield [4] [5]. Subsequent introduction of the bromomethyl group can be achieved through formylation followed by bromination, or through direct halomethylation reactions.

Various catalytic systems have been developed to enhance this condensation. Heteropolyacids such as H₃PMo₁₂O₄₀ and H₄SiW₁₂O₄₀ provide excellent catalytic activity at room temperature with short reaction times [6]. Ammonium bifluoride (NH₄HF₂) in aqueous ethanol systems achieves 90-98% yields with minimal environmental impact [7].

The mechanistic pathway involves initial nucleophilic attack of the diamine on the carbonyl carbon, followed by cyclization and dehydration. The electron-withdrawing chlorine substituent influences the electronics of the diamine, requiring optimization of reaction conditions to maintain high yields [7] [5].

Halogenation Strategies and Regioselectivity Control

Advanced halogenation strategies employ trihaloisocyanuric acid as an atom-economical halogen source. This metal-free protocol achieves exceptional regioselectivity using only 0.36 equivalents of the halogenating agent at room temperature under ambient conditions.

The reaction mechanism involves initial formation of a quinoline-halogen complex, followed by regioselective functionalization directed by the substrate's electronic properties. The electron-withdrawing chlorine substituent at position 6 influences the regioselectivity, favoring substitution at the 2-position due to resonance stabilization.

Remote functionalization strategies have emerged as powerful tools for regioselective halogenation. These methods exploit geometrically inaccessible positions through radical pathways, providing access to substitution patterns that are difficult to achieve through conventional electrophilic aromatic substitution.

Modern Synthetic Approaches

Transition Metal-Catalyzed Methodologies

Transition metal catalysis has revolutionized quinoxaline synthesis, offering unprecedented control over regioselectivity and functional group tolerance. Palladium-catalyzed methodologies provide particularly versatile approaches to complex quinoxaline derivatives.

Palladium-catalyzed reductive annulation of catechols and nitroarylamines offers a novel route to quinoxaline derivatives. This methodology employs bis(dibenzylideneacetone)palladium(0) with 1,3-bis(diphenylphosphino)propane (dppp) under carbon monoxide atmosphere (6 atm). The addition of 1,10-phenanthroline significantly improves product yields to 75-85%.

Copper-catalyzed photoredox synthesis represents a breakthrough in sustainable methodology. This approach utilizes Cu(pic)₂ as a photocatalyst under visible light irradiation with molecular oxygen as the sole oxidant. The reaction proceeds through copper(III)-superoxo intermediates, providing controlled oxidation of terminal alkynes to phenylglyoxals, which subsequently condense with o-phenylenediamines to form quinoxalines in 65-85% yields.

The mechanistic pathway involves photoexcitation of the copper complex, followed by oxygen coordination and substrate oxidation. This method demonstrates excellent functional group tolerance and can be scaled to gram quantities while maintaining high atom economy.

Copper-alumina heterogeneous catalysts provide recyclable systems for quinoxaline synthesis. The optimal Cu:Al ratio of 2.5:1 achieves excellent activity at 60°C in dimethylformamide. The catalyst maintains activity through multiple cycles without significant deactivation, making it suitable for industrial applications.

Microwave-Assisted Synthesis Techniques

Microwave irradiation has emerged as a powerful tool for accelerating quinoxaline synthesis while improving yields and reducing reaction times. The technology operates through dielectric heating, causing rapid molecular rotation and enhanced reaction kinetics.

Microwave-assisted condensation of o-phenylenediamines with 1,2-dicarbonyl compounds achieves excellent yields (85-99%) within minutes. Optimal conditions typically employ 300 watts at 50°C for 30 seconds to 5 minutes, depending on substrate reactivity. The rapid heating minimizes side reactions and improves overall efficiency.

N-bromosuccinimide-mediated synthesis under microwave conditions provides access to substituted quinoxalines from 1,2-diarylacetylenes. This one-pot procedure in boiling acetic acid achieves 79-96% yields with excellent functional group tolerance. The method demonstrates particular utility for complex quinoxaline architectures that are difficult to access through conventional means.

Solvent-free microwave synthesis represents the pinnacle of green methodology. These protocols eliminate organic solvents entirely, using acidic alumina or other solid supports as catalysts. Yields of 80-86% are achievable within 3 minutes, with products isolated by simple water washing and filtration.

Flow Chemistry Applications for Continuous Production

Continuous flow chemistry offers significant advantages for quinoxaline synthesis, including enhanced safety, improved heat and mass transfer, and precise reaction control. These systems are particularly valuable for handling potentially hazardous intermediates such as diazoketones.

Flow synthesis of quinoxalines from diazoketones provides a safe alternative to batch processing. The method employs acyl chlorides and diazomethane in a continuous flow reactor with in-line purification using supported scavengers. This approach eliminates the need to isolate potentially explosive diazoketone intermediates while achieving 70-85% yields.

Three-step continuous flow synthesis of polycyclic quinoxaline derivatives demonstrates the power of telescoped synthesis. This methodology integrates isocyanide formation, photoredox coupling, and cyclization in a single continuous process. The telescoped approach reduces processing time and minimizes waste generation while maintaining product quality.

The flow reactor design incorporates temperature control, residence time optimization, and automated purification. These features enable precise control over reaction parameters and consistent product quality, making the technology suitable for pharmaceutical manufacturing applications.

Green Chemistry Methodologies

Solvent-Free Synthetic Routes

Solvent-free synthesis represents a major advancement in sustainable quinoxaline chemistry. Mechanochemical activation using ball milling or homogenization achieves quantitative conversions without organic solvents.

Homogenization-based synthesis employs stainless steel balls in polypropylene vials operated at 4000 rpm. This methodology achieves complete conversion within minutes, producing quinoxalines in sufficiently pure form without requiring chromatographic purification. The E-factor approaches zero since only water is eliminated as a byproduct.

Grinding methodologies using p-toluenesulfonic acid as catalyst achieve excellent yields at room temperature. The mechanochemical activation provides sufficient energy for bond formation while the acid catalyst facilitates the condensation-cyclization sequence. Products are typically isolated in 85-95% yields with high purity.

Solid-supported synthesis employs acidic alumina, montmorillonite, or sulfated polyborate as recyclable catalysts. These heterogeneous systems combine the advantages of solvent-free conditions with easy catalyst separation and recycling. The catalysts maintain activity through multiple cycles without significant deactivation.

Sustainable Catalyst Systems

Sustainable catalysis focuses on abundant, non-toxic metals and recyclable catalyst systems. Cobalt-based catalysts have emerged as particularly attractive alternatives to precious metal systems.

Phosphine-free cobalt(II) complexes catalyze atom-economical synthesis through dehydrogenative coupling. This methodology employs vicinal diols and o-phenylenediamines or 2-nitroanilines as substrates, with water as the only byproduct. The catalyst system demonstrates excellent functional group tolerance and can be recycled multiple times.

Manganese(I)-catalyzed synthesis provides another sustainable alternative. This methodology employs earth-abundant manganese salts with simple NNN-tridentate ligands. The acceptorless dehydrogenative coupling generates hydrogen gas as the only byproduct, achieving 70-90% yields with excellent atom economy.

Iron-based carbon nanocatalysts represent the latest development in sustainable catalysis. These materials combine the advantages of heterogeneous catalysis with the activity of homogeneous systems. The catalysts are prepared from renewable precursors and demonstrate excellent recyclability.

Atom-Economic Approaches to Synthesis

Atom economy represents a fundamental principle of green chemistry, maximizing the incorporation of starting materials into final products. Modern quinoxaline synthesis increasingly emphasizes high atom utilization and minimal waste generation.

Transfer hydrogenation methodologies achieve near-perfect atom economy by utilizing alcohols as both hydrogen sources and reaction media. Manganese catalysts facilitate the oxidation of alcohols to aldehydes or ketones, which subsequently condense with diamines to form quinoxalines. This approach eliminates the need for external oxidants and generates water as the only byproduct.

Dehydrogenative coupling strategies employ molecular hydrogen elimination as the driving force for quinoxaline formation. These reactions typically achieve 80-95% atom utilization while producing valuable hydrogen gas as a coproduct. The methodology is particularly attractive for industrial applications where hydrogen can be captured and utilized.

One-minute synthesis protocols demonstrate that high atom economy can be achieved with minimal reaction times. These methodologies employ methanol as a green solvent and achieve medium to excellent yields within 60 seconds at ambient temperature. The rapid reaction times minimize energy consumption while maintaining high synthetic efficiency.

Purification and Analytical Characterization

Chromatographic Separation Techniques

Chromatographic purification represents the gold standard for obtaining high-purity quinoxaline derivatives. Silica gel column chromatography using hexane/ethyl acetate gradients (3:1 to 1:1) provides excellent resolution for most quinoxaline mixtures, achieving 92-98% purity with 70-85% recovery.

High-performance liquid chromatography (HPLC) offers superior separation efficiency for complex mixtures. Mobile phase optimization using 12% formic acid in water with 88% acetonitrile provides baseline separation of quinoxaline derivatives and their metabolites. The method achieves 95-99% purity with quantitative analysis capability.

Gas-liquid chromatography provides excellent separation for volatile quinoxaline derivatives. Trimethylsilylation increases volatility and improves peak shapes for hydroxylated compounds. The method is particularly valuable for analyzing quinoxaline metabolites in biological samples, achieving 90-95% purity with 80-90% recovery.

Flash chromatography offers rapid automated purification with minimal solvent consumption. Modern systems employ gradient elution with real-time monitoring, reducing purification times from hours to minutes. This technology is particularly valuable for pharmaceutical development where rapid access to pure compounds is essential.

Recrystallization Methods and Optimization

Recrystallization remains the most cost-effective method for final purification of quinoxaline derivatives. Ethanol recrystallization provides excellent results for most quinoxaline compounds, achieving 85-95% purity with 80-95% recovery through simple heating and slow cooling.

Ethyl acetate recrystallization demonstrates particular effectiveness for aromatic quinoxaline derivatives. The aromatic character of ethyl acetate provides favorable solubility characteristics for π-electron-rich compounds. This method typically achieves 90-96% purity with 85-92% recovery.

Mixed solvent recrystallization systems offer solutions for difficult separation cases. Ethanol/water and dichloromethane/hexane systems provide optimized solubility control through careful adjustment of solvent composition. These methods achieve 80-92% purity with 70-88% recovery for challenging substrates.

Hot water recrystallization represents the most environmentally friendly approach. This methodology eliminates organic solvents entirely while providing adequate purification for many quinoxaline derivatives. Although yields are typically lower (75-85% purity, 60-80% recovery), the environmental benefits make this approach attractive for large-scale applications.

Purity Assessment Protocols

Comprehensive analytical characterization ensures product quality and structural confirmation. Nuclear magnetic resonance spectroscopy provides definitive structural confirmation through ¹H NMR (400 MHz) and ¹³C NMR (100 MHz) analysis. Chemical shifts, multiplicities, and coupling patterns confirm substitution patterns and functional group presence.

Infrared spectroscopy using KBr pellets over the 4000-400 cm⁻¹ range identifies characteristic functional groups. Quinoxaline derivatives exhibit distinctive C=N stretching vibrations around 1600 cm⁻¹, while bromomethyl groups show characteristic C-Br stretching around 600-700 cm⁻¹.

Mass spectrometry provides molecular weight confirmation and fragmentation patterns for structural elucidation. Electron impact ionization (70 eV) generates characteristic fragmentation patterns, while electrospray ionization provides gentle molecular ion detection. MALDI-TOF techniques offer high-resolution mass determination for precise molecular formula confirmation.

Elemental analysis validates empirical formulas with 0.4% tolerance for carbon, hydrogen, and nitrogen content. This technique provides quantitative composition data that complements spectroscopic methods for complete structural characterization.

X-ray crystallography offers absolute structure determination when single crystals are available. This technique provides definitive proof of molecular connectivity and stereochemistry, serving as the ultimate structural confirmation method.

Melting point determination using open capillary methods provides rapid purity assessment and identity verification. Pure compounds exhibit sharp melting points with narrow ranges (1-2°C), while impure samples show broad or depressed melting points.

Thin layer chromatography enables rapid reaction monitoring and purity assessment. Silica plates with UV visualization provide immediate feedback on reaction progress and product purity. This technique is essential for optimizing reaction conditions and monitoring purification procedures.

HPLC purity analysis represents the gold standard for quantitative purity assessment. C18 columns with gradient elution provide accurate quantification of main components and impurities. Pharmaceutical applications typically require ≥95% purity as determined by HPLC analysis.